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Compound of Interest

Compound Name:
Diethyl(2-phenoxyethyl)amine

hydrochloride

CAS No.: 21663-15-0

Cat. No.: B2947921

Get Quote

Protocol Series: small-Molecule Pharmacokinetics &
Safety Profiling
Abstract & Scope
Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a structural amino-alkyl

ether scaffold sharing pharmacophore features with local anesthetics (e.g., procaine analogs)

and intracellular histamine antagonists (e.g., Tesmilifene/DPPE). In preclinical research, it

serves as a critical chemical probe for studying:

Membrane Interaction: Assessment of lysosomotropic accumulation due to its lipophilic

amine nature.

Na+ Channel Blockade: Evaluation of non-specific anesthetic properties.

Metabolic Stability: Investigating the durability of the ether linkage against O-dealkylation.
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This guide provides a standardized workflow for formulation, dose-range finding, and

pharmacokinetic (PK) profiling in rodent models, ensuring data reproducibility and animal

safety.

Physicochemical Characterization & Formulation
Challenge: As a hydrochloride salt, DPEA-HCl is water-soluble but yields an acidic solution.

Direct injection of unbuffered solutions causes phlebitis, hemolysis, and nociceptive stress,

confounding behavioral data.

Chemical Profile
Parameter Specification Notes

Formula C₁₂H₁₉NO[1][2] · HCl Hygroscopic solid.[3]

MW 229.75 g/mol Parent amine: ~193.29 g/mol .

pKa (Calc) ~9.0 - 9.5
Basic amine; exists as cation

at physiological pH.

LogP (Calc) ~2.5 - 2.8
Moderate lipophilicity; crosses

BBB easily.

Solubility >50 mg/mL (Water)
High aqueous solubility, but pH

drops to ~4-5.

Formulation Protocol (IV/IP Administration)
Goal: Create a stable, isotonic solution at pH 6.0–7.4.

Vehicle Selection:

Preferred: 0.9% Saline (buffered).

Alternative (for high conc.): 10% HP-β-Cyclodextrin in saline (reduces local irritation).

Step-by-Step Preparation:
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Step 1: Weigh required DPEA-HCl (e.g., for 10 mg/kg dose in 250g rat @ 2mL/kg volume

= 5 mg/mL concentration).

Step 2: Dissolve in 80% of final volume of 0.9% Saline. Vortex until clear.

Step 3: Measure pH. It will likely be acidic (pH 4.0–5.0).

Step 4: Titrate carefully with 0.1N NaOH.

Critical Alert: As pH approaches pKa (9.0), the free base may precipitate. Stop titration

at pH 6.5–7.0. Do not exceed pH 7.4.

Step 5: Adjust to final volume.

Step 6: Sterile filter (0.22 µm PES membrane).

In Vivo Experimental Protocols
A. Safety & Dose-Range Finding (Up-and-Down Method)
Because DPEA-HCl shares structural homology with local anesthetics, high systemic doses

may cause CNS excitation (seizures) or cardiovascular collapse (bradycardia/hypotension).

Subject: Male CD-1 Mice (25-30g) or Sprague-Dawley Rats (250-300g). Route: Intraperitoneal

(IP) or Intravenous (IV) Bolus.
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Tier Dose (mg/kg) Justification Stop Criteria

1 5 mg/kg

Conservative start

based on amino-ether

class safety.

None expected.

2 15 mg/kg

Typical active range

for CNS/Anesthetic

probes.

Sedation, ataxia.

3 30 mg/kg

Approaching

estimated NOAEL (No

Observed Adverse

Effect Level).

Tremors, Straub tail.

4 60 mg/kg

Potential toxicity

threshold (LD50

approach).

Convulsions,

respiratory distress.

Monitoring:

Observe for Straub tail (opioid/adrenergic interaction) or Loss of Righting Reflex

(anesthesia).

If IV dosing: Administer slowly (over 30-60s) to prevent acute cardiac block.

B. Pharmacokinetic (PK) Profiling Workflow
Objective: Determine Half-life (

),

, and Bioavailability (

).

Workflow Diagram (Graphviz):
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Figure 1: Standardized Pharmacokinetic Workflow for DPEA-HCl.

Bioanalytical Conditions (LC-MS/MS):

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Transition (Predicted):

Parent (

): 194.1

72.1 (Diethylamine fragment) or 100.1 (Phenoxy fragment).

Note: Optimize MRM transitions using the pure standard before study start.

Mechanistic Pathway & Metabolism[7]
Understanding the metabolic fate of DPEA is crucial for interpreting efficacy data. The ether

linkage is susceptible to O-dealkylation (CYP2D6-mediated), while the amine tail undergoes N-

dealkylation.

Metabolic Logic:

N-Dealkylation: Loss of ethyl groups is the most rapid Phase I transformation.
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O-Dealkylation: Cleavage of the ether bond releases Phenol and the amino-ethanol chain.

This destroys the pharmacophore.

Lysosomal Trapping: As a lipophilic amine (LogP > 2, pKa > 8), DPEA will accumulate in

acidic organelles (lysosomes), potentially creating a "sink" that extends terminal half-life.

Pathway Diagram (Graphviz):
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Figure 2: Predicted Metabolic Fate and Tissue Distribution of DPEA.

Expected Results & Troubleshooting
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Observation Likely Cause Corrective Action

Immediate Death (IV)
Acute Na+ Channel Blockade

(Cardiac Arrest).

Reduce infusion rate; switch to

IP; lower dose.

Precipitation in Syringe
pH > 8.0 or Saline

incompatibility.

Lower pH to 6.5; ensure

vehicle is not highly alkaline.

High Vd (Volume of Dist.)
Extensive Tissue Binding /

Lysosomotropism.

Extend sampling time points to

capture terminal phase (up to

24h).

Low Oral Bioavailability
First-pass metabolism (O-

dealkylation).

Check liver microsome stability

in vitro first.
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Care and Use Committee (IACUC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2947921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

